molecular formula C8H7N3O2 B13035351 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid

4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid

Cat. No.: B13035351
M. Wt: 177.16 g/mol
InChI Key: RKJABQZHEFKANH-UHFFFAOYSA-N
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Description

4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of β-enamino imides with aromatic aldehydes and malononitrile under basic conditions . Another approach includes modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,12,13)(H3,9,10,11)

InChI Key

RKJABQZHEFKANH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1N)C(=CN2)C(=O)O

Origin of Product

United States

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